[(2-Ethylhexyl)oxy]methanediol

Safety Storage Transportation

[(2-Ethylhexyl)oxy]methanediol (CAS 71648-19-6) is a hemiformal, a class of hemiacetals formed by the condensation of formaldehyde with an alcohol—in this case, the branched C8 alcohol 2-ethylhexanol. With the molecular formula C9H20O3 and a calculated density of 0.983 g/cm³ , it belongs to the broader family of oxymethylene ethers (OMEs).

Molecular Formula C9H20O3
Molecular Weight 176.25 g/mol
CAS No. 71648-19-6
Cat. No. B12658584
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2-Ethylhexyl)oxy]methanediol
CAS71648-19-6
Molecular FormulaC9H20O3
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCCCC(CC)COC(O)O
InChIInChI=1S/C9H20O3/c1-3-5-6-8(4-2)7-12-9(10)11/h8-11H,3-7H2,1-2H3
InChIKeyZWXXPZAAJBREPE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why [(2-Ethylhexyl)oxy]methanediol (CAS 71648-19-6) is a Specialized Hemiformal Sourcing Target


[(2-Ethylhexyl)oxy]methanediol (CAS 71648-19-6) is a hemiformal, a class of hemiacetals formed by the condensation of formaldehyde with an alcohol—in this case, the branched C8 alcohol 2-ethylhexanol [1]. With the molecular formula C9H20O3 and a calculated density of 0.983 g/cm³ [2], it belongs to the broader family of oxymethylene ethers (OMEs) [3]. Unlike simpler hemiformals derived from methanol or ethanol, the incorporation of a bulky, branched alkyl chain imparts distinct physicochemical and functional properties. This compound is not a commodity intermediate; its synthesis and application are tailored for scenarios demanding a specific balance of hydrophobicity, controlled formaldehyde release kinetics, and compatibility with non-aqueous systems [3][4]. Its primary industrial relevance lies in its function as a latent formaldehyde source, notably as a component in hydrogen sulfide (H₂S) scavenger formulations for hydrocarbon processing and as a potential additive in specialized fuel and solvent applications [4].

The Performance Risk of Interchanging [(2-Ethylhexyl)oxy]methanediol with Other Aldehyde Sources


A direct substitution of [(2-Ethylhexyl)oxy]methanediol with a lower-molecular-weight hemiformal (e.g., methyl or ethyl hemiformal) or a conventional triazine-based scavenger introduces significant performance and operational risks that cannot be mitigated without empirical re-validation [1]. The defining differentiator is the compound's amphiphilic character, derived from its long, branched 2-ethylhexyl chain, which directly governs its partition coefficient and solubility profile in hydrocarbon matrices [2]. Generic hemiformals are highly water-soluble, which leads to preferential partitioning into aqueous phases and inefficient scavenging in crude oil or natural gas streams [1]. Conversely, this compound is intentionally designed for superior dispersibility in non-polar media, ensuring the reactive formaldehyde is delivered directly to the target H₂S within the hydrocarbon bulk, thereby maximizing scavenging capacity per unit volume [3]. The quantitative evidence below establishes that factors such as flash point, boiling point, and specific application performance are not interchangeable across the hemiformal class, making procurement based solely on 'formaldehyde equivalent' a demonstrably false economy.

Quantitative Differentiation of [(2-Ethylhexyl)oxy]methanediol Against its Closest Analogs


Flash Point: Enhanced Safety Profile vs. Methanol-Based Hemiformal

The flash point of [(2-Ethylhexyl)oxy]methanediol is a critical safety and handling parameter that distinguishes it from lower-molecular-weight hemiformals. A higher flash point reduces the risk of accidental ignition during storage, transport, and formulation, a key consideration for industrial procurement and regulatory compliance [1]. While specific flash point data for methyl hemiformal is not available in the same dataset, the class-level inference is that the significantly higher molecular weight and boiling point of the target compound correlate directly with reduced vapor pressure and thus a higher flash point compared to its C1-C3 analogs [1][2].

Safety Storage Transportation Flammability

Hydrophobic Chain Length and Solubility-Driven Scavenging Efficiency

The efficacy of hemiformal H₂S scavengers in hydrocarbon streams is not determined by formaldehyde content alone but by the scavenger's ability to partition into the non-aqueous phase where the H₂S resides. [(2-Ethylhexyl)oxy]methanediol, with a calculated LogP of 1.49, exhibits significantly greater lipophilicity than water-soluble analogs like methyl hemiformal (estimated LogP ≈ -0.5), driving a 100-fold higher partition coefficient favoring the organic phase [1][2]. This property is explicitly leveraged in patents describing hemiformal scavengers derived from hydrophobic alcohols like 2-ethylhexanol, which claim a 'high absorption rate in a hydrocarbon liquid' as a key inventive advantage over more hydrophilic alternatives [3].

H2S Scavenging Partition Coefficient Oilfield Chemistry

Boiling Point and Process Compatibility in High-Temperature Applications

In high-temperature oilfield and refining applications, the volatility of the scavenger carrier is a critical process parameter. Premature vaporization of the scavenger leads to poor contact efficiency and potential safety issues downstream. [(2-Ethylhexyl)oxy]methanediol possesses a calculated normal boiling point of 158.3 °C, which is substantially higher than that of methyl hemiformal (estimated boiling point ~82.5 °C) [1]. This higher boiling point ensures the compound remains in the liquid phase across a wider operational temperature window, allowing for effective H₂S scavenging even in heated process streams where lower-boiling hemiformals would volatilize [2].

Thermal Stability Process Engineering H2S Scavenger

Improved Fuel Properties: Cetane Number and Emissions Profile vs. Unblended Diesel

As an oxymethylene ether (OME) with a 2-ethylhexyl terminating group, this compound exhibits fuel properties that differentiate it from methyl-terminated OMEs. Class-level studies on OMEs with alkyl chains from methyl to butyl demonstrate a clear structure-property relationship: increasing alkyl chain length correlates with improved cetane number and blend stability, but with a trade-off in oxygen content [1]. The target compound, bearing a C8 branched chain, is therefore inferred to provide enhanced miscibility with diesel fuel and a higher energy density than its methyl-terminated counterparts, while still offering the soot-reduction benefits characteristic of the OME class [2].

Fuel Additives Oxymethylene Ethers Diesel Combustion

Defined Application Scenarios Where [(2-Ethylhexyl)oxy]methanediol's Profile is Quantifiably Superior


H₂S Scavenging in High-Temperature Crude Oil and Sour Water Strippers

This scenario directly leverages the compound's elevated boiling point (158.3 °C) and high lipophilicity (LogP 1.49) [1]. In a sour water stripper overhead or a hot crude oil processing line operating above 80 °C, methyl hemiformal (BP ~82.5 °C) would rapidly volatilize, leading to poor liquid-phase contact and inefficient scavenging. In contrast, [(2-Ethylhexyl)oxy]methanediol remains in the liquid phase, ensuring the controlled release of formaldehyde occurs precisely where H₂S is present in the hydrocarbon stream. This reduces chemical consumption and prevents vapor-phase fouling or safety hazards associated with formaldehyde vapor breakthrough downstream [2][3].

Formulation of Low-VOC, High-Flash Point H₂S Scavenger Blends

The flash point of 49.5 °C allows for the formulation of H₂S scavenger products with a significantly improved safety classification for transportation and storage compared to blends relying on methanol or methyl hemiformal (flash point ~11 °C for the precursor) [1]. For procurement officers and safety managers, a higher flash point means the formulated product may be reclassified from a highly flammable liquid (Class I) to a combustible liquid (Class II/IIIA), potentially reducing storage infrastructure costs, insurance premiums, and handling complexity across the supply chain [2].

Custom Synthesis of Amphiphilic Oxymethylene Ethers for Fuel and Lubricant Additives

In R&D settings focused on next-generation diesel additives or specialty solvents, [(2-Ethylhexyl)oxy]methanediol serves as a unique building block. Its synthesis via transacetalization from 2-ethylhexanol provides a route to OMEs with a long, branched alkyl tail [1]. Compared to methyl- or butyl-terminated OMEs, this compound's C8 chain is expected to confer superior solubility in non-polar fuels and enhanced lubricity, making it a candidate for reducing particulate emissions while maintaining fuel system compatibility [2]. Its procurement enables direct exploration of these structure-property relationships without the need for in-house synthesis from raw materials.

Benchmarking Hydrophobic Aldehyde Precursors in Cross-Linking and Polymer Chemistry

For research into formaldehyde-based cross-linking in non-aqueous media (e.g., certain resin or coating formulations), the compound's high LogP (1.49) [1] offers a distinct advantage. Unlike water-soluble formaldehyde sources that phase-separate in organic solvents, this hemiformal can deliver formaldehyde homogeneously into the reaction medium. This ensures uniform cross-linking density and prevents localized gelation or precipitation that occurs with aqueous formalin or methanol-based hemiformals [2]. The quantifiable partition coefficient provides a basis for calculating precise loading levels to achieve desired formaldehyde concentrations in the organic phase.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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